molecular formula C8H7NO2S B1523447 [2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol CAS No. 1333695-51-4

[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol

Cat. No. B1523447
M. Wt: 181.21 g/mol
InChI Key: BAEODGXBHHBFIF-UHFFFAOYSA-N
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Description

“[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol” is a chemical compound with the CAS Number: 1333695-51-4 . It has a molecular weight of 181.22 and its IUPAC name is [2- (2-thienyl)-1,3-oxazol-5-yl]methanol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol” is 1S/C8H7NO2S/c10-5-6-4-9-8 (11-6)7-2-1-3-12-7/h1-4,10H,5H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol” is a powder that is stored at room temperature .

Scientific Research Applications

Catalysis and Organic Synthesis

One notable application is in the field of catalysis and organic synthesis, where derivatives of thiophene and oxazole, similar to "[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol", have been used as intermediates or catalysts. For instance, In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reactions utilize furan-2-yl(phenyl)methanol derivatives for synthesizing oxazine derivatives, demonstrating the utility of these compounds in synthesizing complex heterocycles with high selectivity and yields (B. Reddy et al., 2012). Similarly, thiophene mono (oxazoline) ligands have been synthesized and applied to enantioselective phenyl transfer reactions to aldehydes, showcasing their use in asymmetric catalysis (Zhuo Chai et al., 2006).

Material Science

In material science, thiophene derivatives are instrumental in enhancing the efficiency of polymer solar cells. Methanol treatment of thieno[3,4-b]-thiophene/benzodithiophene solar cells significantly improves their efficiency, highlighting the role of solvent processing in optimizing device performance (Huiqiong Zhou et al., 2013).

Anticancer Research

Furthermore, substituted thiophene-quinoline derivatives have been synthesized and evaluated for their anticancer activity. These compounds demonstrate potential as selective cytotoxic agents against various human cancer cell lines, indicating the promise of thiophene derivatives in developing new anticancer therapies (Dina I. A. Othman et al., 2019).

Supramolecular Chemistry

The chiroptical properties of optically active, regioregular polythiophenes, which may include structures similar to "[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol", have been studied for their solvent-induced changes. These studies offer insights into the conformational behavior of polythiophenes in various solvent environments, contributing to our understanding of chiral supramolecular assemblies (H. Goto et al., 2002).

Safety And Hazards

The safety data sheet for “[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol” is available . It’s important to handle this compound with care, as it may pose certain hazards. Always refer to the safety data sheet for detailed information.

properties

IUPAC Name

(2-thiophen-2-yl-1,3-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c10-5-6-4-9-8(11-6)7-2-1-3-12-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEODGXBHHBFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol
Reactant of Route 2
[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol
Reactant of Route 3
[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol
Reactant of Route 4
[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol
Reactant of Route 5
[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol
Reactant of Route 6
[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol

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